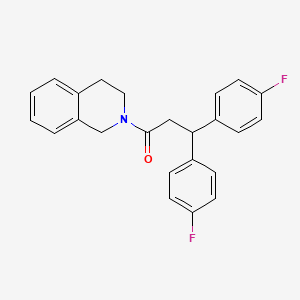
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and two fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions to form the dihydroisoquinoline core.
Introduction of the Fluorophenyl Groups: The next step involves the introduction of the fluorophenyl groups through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride derivative of the fluorophenyl group and a Lewis acid catalyst, such as aluminum chloride.
Final Coupling Step: The final step involves the coupling of the dihydroisoquinoline core with the fluorophenyl groups to form the desired compound. This step may involve the use of a base, such as sodium hydride, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-diphenylpropan-1-one: Lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-chlorophenyl)propan-1-one: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atoms, which can enhance its stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
827310-12-3 |
|---|---|
Molekularformel |
C24H21F2NO |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-bis(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C24H21F2NO/c25-21-9-5-18(6-10-21)23(19-7-11-22(26)12-8-19)15-24(28)27-14-13-17-3-1-2-4-20(17)16-27/h1-12,23H,13-16H2 |
InChI-Schlüssel |
AHWUXGXQRQTVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


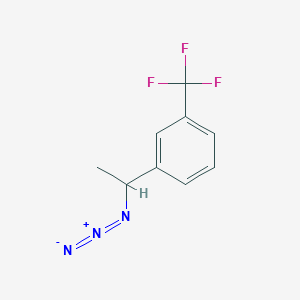
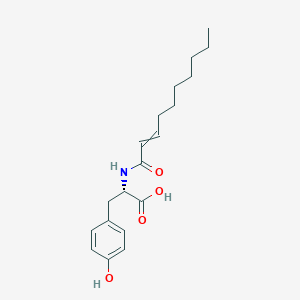
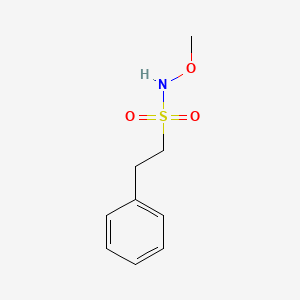
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
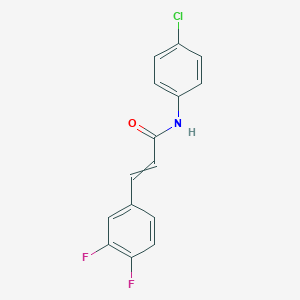


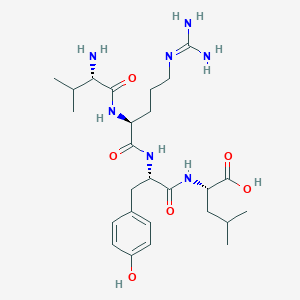
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)


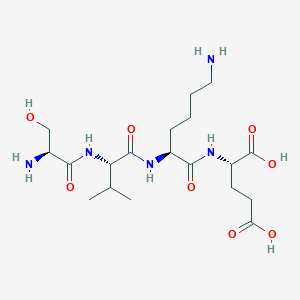
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
